p-Terphenyl-4,4''-dithiol
Overview
Description
p-Terphenyl-4,4’'-dithiol, also known as 1,4-Bis(4-mercaptophenyl)benzene, is an organic compound with the molecular formula C18H14S2. It is a type of alkanethiol that forms self-assembled monolayers on various substrates. This compound is notable for its ability to form dithiol ligands that can functionalize and modify the properties of surfaces .
Mechanism of Action
Target of Action
p-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . The primary targets of TPDT are the surface atoms of these substrates, particularly gold nanoparticles .
Mode of Action
TPDT interacts with its targets by immobilizing the surface atoms, forming a SAM . This interaction modifies the properties of the surfaces, functionalizing them with a dithiol ligand .
Biochemical Pathways
The formation of a sam on substrates can influence various biochemical processes, particularly in opto-electronic and other energy-based applications .
Result of Action
The molecular and cellular effects of TPDT’s action primarily involve the modification of surface properties. By forming a SAM, TPDT can alter the physical and chemical characteristics of the substrate surface . This can have various effects depending on the specific application, such as enhancing the performance of opto-electronic devices .
Biochemical Analysis
Biochemical Properties
It is known that it forms a self-assembled monolayer on a variety of substrates . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially modifying their properties and influencing biochemical reactions .
Cellular Effects
Given its ability to form a self-assembled monolayer on various substrates , it may influence cell function by modifying the properties of cellular surfaces
Molecular Mechanism
It is known to form a self-assembled monolayer on various substrates , suggesting that it may bind to biomolecules and influence their activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl-4,4’'-dithiol typically involves the reaction of p-terphenyl with thiolating agents under controlled conditions. One common method includes the use of a Grignard reagent followed by thiolation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .
Industrial Production Methods: In industrial settings, the production of p-Terphenyl-4,4’'-dithiol may involve large-scale thiolation processes using specialized equipment to maintain the purity and yield of the product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Types of Reactions:
Oxidation: p-Terphenyl-4,4’'-dithiol can undergo oxidation reactions to form disulfides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted terphenyl derivatives.
Scientific Research Applications
p-Terphenyl-4,4’'-dithiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Biphenyl-4,4’-dithiol
- Benzene-1,4-dithiol
- 4,4’-Thiobisbenzenethiol
- 4,4’-Dimercaptostilbene
- 1,1’,4’,1’'-Terphenyl-4-thiol
Comparison: p-Terphenyl-4,4’'-dithiol is unique due to its ability to form highly ordered self-assembled monolayers, which are more stable and functional compared to those formed by similar compounds. Its structure allows for better control over the spacing and orientation of the thiol groups, making it more effective in applications requiring precise surface modifications .
Properties
IUPAC Name |
4-[4-(4-sulfanylphenyl)phenyl]benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKNFPXLQYFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622761 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174706-21-9 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Terphenyl-4,4''-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of TPDT in surface-enhanced Raman spectroscopy (SERS)?
A: TPDT can be used to create molecular junctions for SERS studies. [] The molecule's Raman response is sensitive to structural deformations induced by external electric fields. [] By analyzing the SERS spectra, researchers can gain insights into the mechanism of molecular deformation in gold junctions, which is crucial for understanding charge transport in molecular electronics. []
Q2: How does the molecular structure of TPDT affect its SERS response in gold junctions?
A: Theoretical studies show that applying an external electric field to a TPDT molecule trapped in a gold junction can lead to structural deformation, particularly by changing the dihedral angle between the central and ending benzene rings. [] This deformation significantly alters the molecule's SERS response. [] Similar effects were observed when comparing TPDT to its 2,2',5',2''-tetramethylated analogue. [] This highlights the sensitivity of SERS to even subtle structural changes in molecules within metallic junctions.
Q3: Can TPDT be used for sensing applications?
A: Yes, TPDT can be used as a stabilizing agent in the synthesis of palladium nanoparticle (PdNPs) networks for gas sensing applications. [] When used as a linker between PdNPs, TPDT facilitates the formation of networks with enhanced sensitivity towards volatile organic compounds like benzene, toluene, and p-xylene (BTX). [] These TPDT-functionalized PdNPs demonstrate selective detection of benzene with minimal interference from other gases, making them promising materials for environmental monitoring and industrial safety applications. []
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